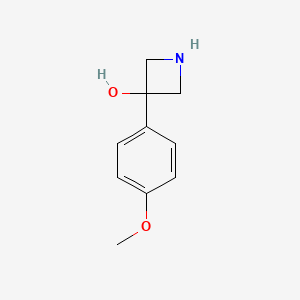
N-(2,2,2-trifluoroethyl)cyclohexanamine
Vue d'ensemble
Description
N-(2,2,2-trifluoroethyl)cyclohexanamine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.2 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a trifluoroethyl group. This compound is primarily used for research and development purposes .
Méthodes De Préparation
The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
N-(2,2,2-trifluoroethyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
N-(2,2,2-trifluoroethyl)cyclohexanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of biological systems to understand the effects of trifluoromethyl groups on biological activity. It can be used to modify peptides and proteins to study their interactions with biological targets.
Medicine: this compound is investigated for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their conformation and activity. The compound can modulate the activity of enzymes, receptors, and other proteins by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
N-(2,2,2-trifluoroethyl)cyclohexanamine can be compared with other similar compounds such as:
Cyclohexanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(2,2,2-trifluoroethyl)aniline: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and applications.
N-(2,2,2-trifluoroethyl)methylamine: Has a simpler structure with a methyl group instead of a cyclohexane ring, affecting its chemical behavior and uses.
This compound stands out due to the presence of both the cyclohexane ring and the trifluoromethyl group, which confer unique properties and make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h7,12H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPBZDWGNBFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(trifluoromethyl)phenyl]Pyrrolidine](/img/structure/B3302476.png)





![(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B3302526.png)




![2-([2,2'-Bipyridin]-5-yl)acetic acid](/img/structure/B3302568.png)


